5,5-Dimethyl-3-(2-methylaziridin-1-yl)cyclohex-2-en-1-one
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Overview
Description
5,5-Dimethyl-3-(2-methylaziridin-1-yl)cyclohex-2-en-1-one is a chemical compound known for its unique structure and reactivity It features a cyclohexenone core with a dimethyl substitution at the 5-position and a methylaziridinyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(2-methylaziridin-1-yl)cyclohex-2-en-1-one typically involves the following steps:
Formation of the Cyclohexenone Core: The cyclohexenone core can be synthesized through the Birch reduction of anisole followed by acid hydrolysis.
Introduction of the Dimethyl Groups: The dimethyl groups at the 5-position can be introduced via alkylation reactions using appropriate alkylating agents.
Attachment of the Methylaziridinyl Group: The methylaziridinyl group can be attached through nucleophilic substitution reactions involving aziridine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-(2-methylaziridin-1-yl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone core to cyclohexanol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridinyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Substituted aziridinyl derivatives.
Scientific Research Applications
5,5-Dimethyl-3-(2-methylaziridin-1-yl)cyclohex-2-en-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-(2-methylaziridin-1-yl)cyclohex-2-en-1-one involves its interaction with molecular targets and pathways. The aziridinyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can result in the modulation of biological pathways and the exertion of specific effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler analog with a cyclohexenone core but lacking the dimethyl and aziridinyl substitutions.
Aziridine: A compound with a three-membered ring containing nitrogen, similar to the aziridinyl group in the target compound.
Uniqueness
5,5-Dimethyl-3-(2-methylaziridin-1-yl)cyclohex-2-en-1-one is unique due to the combination of its cyclohexenone core, dimethyl substitution, and aziridinyl group
Properties
CAS No. |
89500-72-1 |
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Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
5,5-dimethyl-3-(2-methylaziridin-1-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H17NO/c1-8-7-12(8)9-4-10(13)6-11(2,3)5-9/h4,8H,5-7H2,1-3H3 |
InChI Key |
VGJHCWKDCANJGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1C2=CC(=O)CC(C2)(C)C |
Origin of Product |
United States |
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